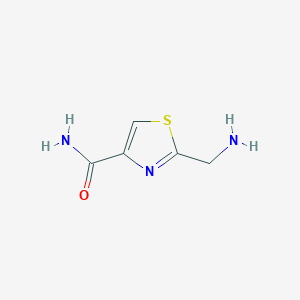

2-(Aminomethyl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

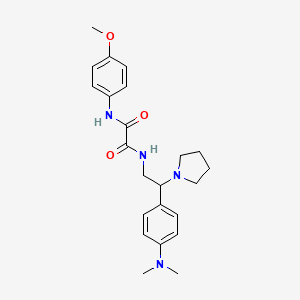

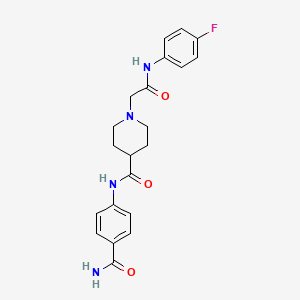

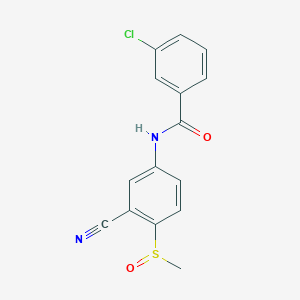

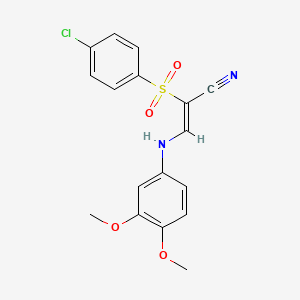

The synthesis of 2-(Aminomethyl)thiazole-4-carboxamide involves several steps. Researchers have designed and synthesized novel analogues based on the structure of cemadotin , a linear penta-peptide that inhibits cell proliferation by suppressing microtubules. The structures of these compounds have been characterized using techniques such as 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HR-MS) .

Applications De Recherche Scientifique

Antimicrobial Properties

Thiazole derivatives, including 2-(Aminomethyl)thiazole-4-carboxamide, have been investigated for their antimicrobial activity. These compounds exhibit potential as antibacterial, antifungal, and antiviral agents. For instance, sulfathiazole is an antimicrobial drug containing a thiazole ring . Researchers continue to explore novel thiazole derivatives for combating infectious diseases.

Anticancer Potential

Thiazoles have also shown promise in cancer research. Tiazofurin , an antineoplastic drug, contains a thiazole ring. Scientists have synthesized various 2-amino-thiazole-4-carboxamides inspired by the structure of cemadotin , aiming to discover new anticancer agents . These compounds may interfere with tumor cell proliferation and survival pathways.

Other Applications

Thiazoles have diverse applications, including their use as dyes, chemical reaction accelerators, and sulfur drugs. Researchers continue to explore novel derivatives for various purposes.

Mécanisme D'action

Target of Action

The primary target of 2-(Aminomethyl)thiazole-4-carboxamide is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin-binding agents (TBAs) have been shown to be successful anti-cancer compounds .

Mode of Action

2-(Aminomethyl)thiazole-4-carboxamide binds to tubulin and subsequently inhibits its polymerization . This interaction is facilitated by the urea group’s H-bond interaction with Asp 179 and the amide group’s H-bond interaction with Tyr 224 .

Biochemical Pathways

The compound affects the microtubule dynamics within the cell by binding to tubulin and inhibiting its polymerization . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Result of Action

The compound exhibits anti-proliferative activities, particularly against cancer cells . For instance, it has shown antitumor activity with IC50 values of 0.47 and 1.1 μM in MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells, respectively .

Propriétés

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQIPWHZSQXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)